3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a chloro-substituted benzene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxaldehyde.
Reduction: The chloro group can be reduced to a methyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles like ammonia or amines under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde
Reduction: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide with a methyl group replacing the chloro group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its indole core is known for interacting with various biological targets, making it useful in drug discovery.
Medicine: Potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The sulfonamide group may also play a role in inhibiting certain enzymes or receptors.
Comparison with Similar Compounds
Indole-3-carboxaldehyde
3-Chloro-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
1-Methyl-1H-indole
Uniqueness: This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its chloro-substituted benzene ring and sulfonamide group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-15(19)7-5-9-18(12)25(23,24)20-10-17(22)14-11-21(2)16-8-4-3-6-13(14)16/h3-9,11,17,20,22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZQAAHGXDNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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